ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including an isoindole, a thiophene ring, and an ester group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindole derivative, followed by the introduction of the thiophene ring through cyclization reactions. The final step involves esterification to form the ethyl ester group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of an isoindole and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-2-27-20(26)16-13-8-5-9-14(13)28-17(16)21-15(23)10-22-18(24)11-6-3-4-7-12(11)19(22)25/h3-4,6-7H,2,5,8-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSLAQGKQAHEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.